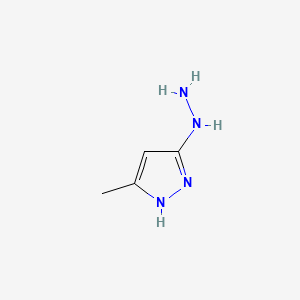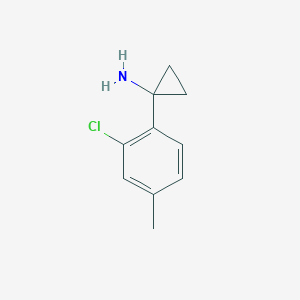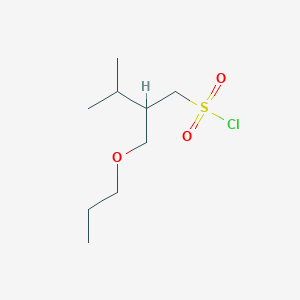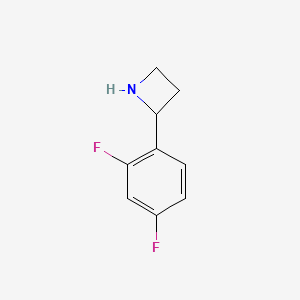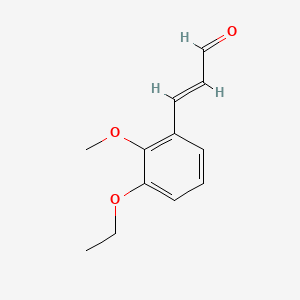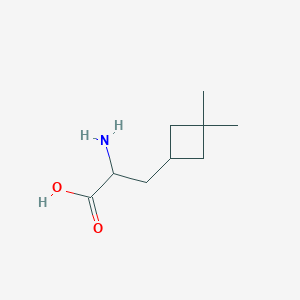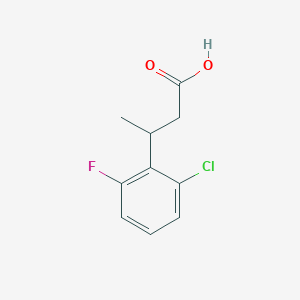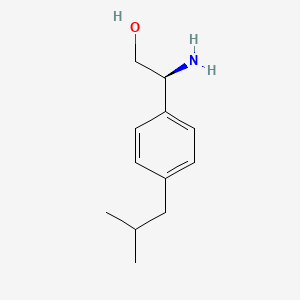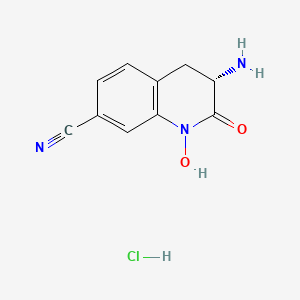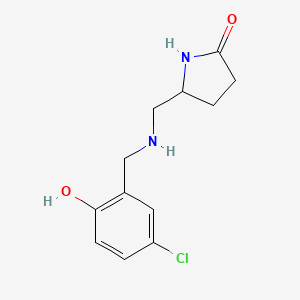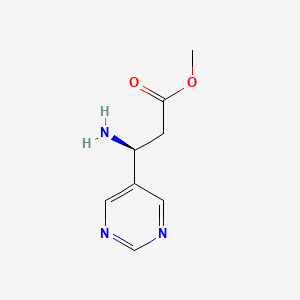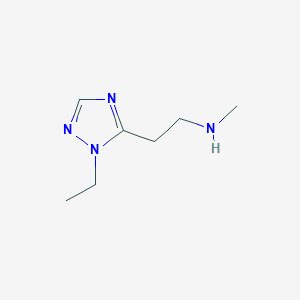
3,4-Dibromo-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-nitropyridine is a halogenated nitroaromatic compound that belongs to the pyridine family. It is characterized by the presence of two bromine atoms at the 3 and 4 positions and a nitro group at the 5 position on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Nitration: One common synthetic route involves the halogenation of pyridine to introduce bromine atoms, followed by nitration to add the nitro group. This can be achieved using bromine in the presence of a catalyst and subsequent nitration with nitric acid.
Direct Synthesis: Another method involves the direct synthesis of this compound from suitable precursors through controlled reaction conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and nitration reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the bromine atoms or the nitro group are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of pyridine.
Reduction Products: Aminopyridines and other reduced forms.
Substitution Products: Heterocyclic compounds with different substituents.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-nitropyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biological studies to investigate the effects of halogenated nitroaromatics on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,4-dibromo-5-nitropyridine exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
3-Bromopyridine: Lacks the nitro group and has only one bromine atom.
4-Bromopyridine: Lacks the nitro group and has only one bromine atom.
5-Nitropyridine: Lacks the bromine atoms and has only one nitro group.
Uniqueness: 3,4-Dibromo-5-nitropyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring, which influences its reactivity and potential applications. This combination of functional groups allows for diverse chemical transformations and biological activities.
Propiedades
Fórmula molecular |
C5H2Br2N2O2 |
|---|---|
Peso molecular |
281.89 g/mol |
Nombre IUPAC |
3,4-dibromo-5-nitropyridine |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |
Clave InChI |
APJNJTDCMKMLLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


